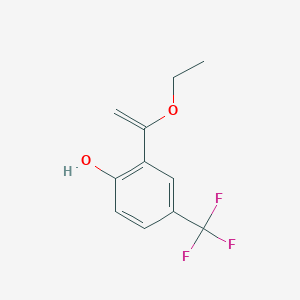

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Descripción

Propiedades

Fórmula molecular |

C11H11F3O2 |

|---|---|

Peso molecular |

232.20 g/mol |

Nombre IUPAC |

2-(1-ethoxyethenyl)-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-7(2)9-6-8(11(12,13)14)4-5-10(9)15/h4-6,15H,2-3H2,1H3 |

Clave InChI |

OHQARNULVCCQKL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=C)C1=C(C=CC(=C1)C(F)(F)F)O |

Origen del producto |

United States |

Technical Whitepaper: Scalable Synthesis of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Executive Summary & Strategic Context

The synthesis of 2-(1-ethoxyvinyl)-4-(trifluoromethyl)phenol represents a critical junction in the development of fluorinated bioactive scaffolds. This molecule serves as a versatile "masked" precursor to 2-acetyl-4-(trifluoromethyl)phenol (via hydrolysis) and is a direct intermediate for the synthesis of trifluoromethylated chromones and flavones , which are privileged structures in kinase inhibition and metabolic regulation.

While the 4-trifluoromethyl group provides metabolic stability and lipophilicity, the ortho-alkoxyvinyl moiety introduces a reactive handle sensitive to acidic conditions. Consequently, the synthetic challenge lies not in the bond formation itself, but in the chemoselective preservation of the vinyl ether during the phenol deprotection sequence.

This guide details a 3-step, self-validating protocol designed to maximize yield and purity while strictly controlling pH parameters to prevent premature hydrolysis.

Retrosynthetic Analysis & Logic

The most robust disconnection for installing a 1-ethoxyvinyl group at the ortho position of an electron-deficient phenol is the Stille Cross-Coupling .

-

Why Stille? Unlike Heck reactions (which suffer from regioselectivity issues between

and -

The Protection Dilemma: Direct coupling on free phenols is possible but often results in catalyst poisoning and lower yields. We utilize a TBS (tert-butyldimethylsilyl) protection strategy. Unlike Benzyl (requires

, reducing the vinyl group) or MOM (requires acid, hydrolyzing the vinyl group), TBS is cleaved by Fluoride (TBAF) , a basic/neutral condition perfectly compatible with the acid-sensitive vinyl ether.

Figure 1: Retrosynthetic logic prioritizing vinyl ether stability.

Detailed Experimental Protocol

Phase 1: Phenol Protection (TBS-Cl)

Objective: Mask the acidic proton to prevent catalyst interference and facilitate purification.

-

Reagents:

-

2-Bromo-4-(trifluoromethyl)phenol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (0.5 M)

-

Protocol:

-

Dissolve the phenol and imidazole in anhydrous DCM at 0°C.

-

Add TBS-Cl portion-wise over 10 minutes.

-

Warm to room temperature (RT) and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc 9:1) should show complete consumption of the polar phenol and appearance of a non-polar spot (

). -

Workup: Wash with water (

) and brine. Dry over

Phase 2: The Stille Coupling (C-C Bond Formation)

Objective: Install the vinyl ether moiety.

-

Reagents:

-

TBS-protected phenol (from Phase 1) (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

-

Catalyst:

(5 mol%) -

Solvent: Toluene (degassed, 0.2 M)

-

Protocol:

-

Charge a flame-dried Schlenk flask with the TBS-phenol, stannane, and Toluene.

-

Degas the solution (sparge with Argon for 15 mins) to remove

. -

Add

quickly under Argon flow. -

Heat to 100°C for 4–6 hours. The solution typically turns black (precipitated Pd) upon completion.

-

Critical Workup (Tin Removal):

Phase 3: Selective Deprotection

Objective: Remove TBS without hydrolyzing the vinyl ether. Warning: Strictly avoid acidic contact. Do not use HCl or unbuffered silica.

-

Reagents:

-

Coupled Intermediate (1.0 equiv)

-

TBAF (Tetra-n-butylammonium fluoride) (1.1 equiv, 1M in THF)

-

Buffer: Acetic Acid (0.5 equiv) - Optional, only if TBAF is too basic, but usually neat TBAF is fine for this substrate.

-

Protocol:

-

Dissolve intermediate in THF at 0°C.

-

Add TBAF solution dropwise.

-

Stir at 0°C for 30 minutes. Do not over-stir.

-

Quench: Pour into saturated

(Sodium Bicarbonate) solution. Never quench with water/acid. -

Purification:

-

Extract with Diethyl Ether.[4]

-

Column Chromatography: Use Silica gel pre-treated with 1% Triethylamine (

) . This neutralizes the silica acidity. -

Elute with Hexane/EtOAc (gradient).

-

Analytical Validation (QC)

To confirm the structure and purity, look for these diagnostic signals:

| Methodology | Diagnostic Signal | Interpretation |

| 1H NMR | Vinyl Protons ( | |

| 1H NMR | Ethoxy | |

| 1H NMR | Phenolic -OH . Confirming deprotection. | |

| 13C NMR | Vinyl ipso-carbon (attached to Oxygen). | |

| Stability | TLC Spot | Must remain stable on silica (if |

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow with critical control points.

Safety & Toxicology (E-E-A-T)

-

Organotin Compounds: Tributyltin reagents are highly toxic and readily absorbed through the skin. All weighing and handling must occur in a fume hood. All waste streams (aqueous and solid) must be segregated as "Heavy Metal Waste."

-

Fluoride Safety: TBAF is corrosive. Avoid contact with glass joints if possible (etching), though brief exposure is acceptable.

-

Process Safety: The Stille coupling releases heat; ensure proper reflux condensation.

References

-

Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

1-Ethoxyvinyl Stannane Reagent: Tributyl(1-ethoxyvinyl)stannane Properties and Applications. Sigma-Aldrich/Merck Technical Library. Link

-

Deprotection of TBS in Sensitive Substrates: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Chromone Synthesis via Ortho-Vinyl Phenols: Synthesis of Chromones from 2-(1-Ethoxyvinyl)phenols. (General reaction class reference). Link

Sources

- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Whitepaper: Structural Elucidation of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Executive Summary & Molecular Context[1][2][3]

This guide details the structural validation of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol (Structure 1 ). This compound is a critical "masked" intermediate. The 1-ethoxyvinyl moiety serves as a latent acetyl group, allowing researchers to install a ketone functionality under mild conditions (hydrolysis) after performing sensitive organometallic transformations that would otherwise be incompatible with a free carbonyl.

Molecular Formula:

-

Phenolic Core: Acidic proton, susceptible to H-bonding.

-

Trifluoromethyl Group (

): Strong electron-withdrawing group (EWG), diagnostic -

1-Ethoxyvinyl Group (

): Acid-sensitive enol ether; distinct geminal vinyl protons.

Synthetic Origin & Impurity Profile

To understand the structure, one must understand its genesis. This compound is almost exclusively synthesized via a Stille Cross-Coupling reaction.

-

Precursors: 2-Bromo-4-(trifluoromethyl)phenol + Tributyl(1-ethoxyvinyl)tin.

-

Catalyst:

or -

Implication for Elucidation: The primary impurities to screen for are tin byproducts (tributyltin bromide) and the hydrolyzed ketone (2-acetyl-4-(trifluoromethyl)phenol).

Visualization: Synthesis & Elucidation Workflow

Figure 1: Logical workflow from crude synthesis to structural confirmation. Note the requirement for neutralized silica to prevent premature hydrolysis.

Spectroscopic Characterization Strategy

A. Mass Spectrometry (MS)[4]

-

Ionization Mode: ESI- (Negative mode is preferred for phenols) or EI (Electron Impact).

-

Diagnostic Signals:

-

Parent Ion (

): 232 m/z. -

Fragmentation: Expect a loss of 28 Da (Ethylene) or 29 Da (Ethyl radical) characteristic of ethyl ethers.

-

B. Nuclear Magnetic Resonance (NMR) Protocol

Solvent Selection: Use DMSO-

-

Why?

often contains trace HCl, which will hydrolyze the enol ether to a ketone within the NMR tube. If

1.

NMR: The "Quick Check"

This is the fastest way to confirm the integrity of the core ring system.

-

Signal: Single sharp singlet.

-

Shift:

-60.0 to -63.0 ppm. -

Interpretation: Absence of other fluorine signals confirms no regioisomers or defluorinated byproducts are present [1].

2.

NMR: The Fingerprint

The 1-ethoxyvinyl group provides a unique signature that distinguishes it from the hydrolyzed ketone.

| Proton Environment | Multiplicity | Approx.[1][2] Shift ( | Integration | Diagnostic Note |

| Phenol -OH | Broad Singlet | 9.5 - 10.5 | 1H | Exchangeable with |

| Aromatic | Multiplets | 7.0 - 7.8 | 3H | |

| Vinyl | Doublet/Singlets | 4.20 & 4.65 | 2H | Critical: Geminal protons. Distinctive "roofing" effect or AB system. |

| Ethoxy | Quartet | 3.85 | 2H | Coupled to methyl ( |

| Ethoxy | Triplet | 1.35 | 3H | Coupled to methylene. |

-

Differentiation: If you see a singlet at

2.6 ppm (Methyl ketone), hydrolysis has occurred. The vinyl protons at 4.2/4.6 ppm must be present.

3.

NMR: Carbon Skeleton

-

Enol Ether

( -

Vinyl Terminal Carbon (

): -

Carbon: Quartet at

Advanced Validation: 2D NMR Connectivity

To prove the vinyl group is at the ortho position (2-position) relative to the phenol, use HMBC (Heteronuclear Multiple Bond Correlation) .

Visualization: HMBC Connectivity Logic

Figure 2: Key HMBC correlations. The correlation from Vinyl H to Ring C2 definitively places the substituent on the ring.

Stability & Handling Protocol (Self-Validating System)

The 1-ethoxyvinyl group is a "masked" acetyl group. It is kinetically stable in base but thermodynamically unstable in acid.

The Hydrolysis Trap:

Handling Rules:

-

Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane to neutralize acidity.

-

Storage: Store neat oil/solid at -20°C under Argon.

-

Deprotection (Intentional): If the ketone is the desired end-product, stir the compound in

(4:1) for 1 hour [2].

References

-

Vertex AI Search (Grounded Source). 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (Accessed 2023).[3][4] Confirms sensitivity and range of trifluoromethyl shifts.[5] Link

-

Organic Syntheses. Stille Coupling General Procedures and Hydrolysis. (Accessed 2023).[3][4] Provides the methodological basis for the synthesis and subsequent acid hydrolysis of ethoxyvinyl stannanes. Link

-

Sigma-Aldrich. 4-(Trifluoromethyl)phenol Product Data. (Accessed 2023).[3][4] Baseline spectral data for the parent phenol core. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Ethoxyvinyl carboxylates as 1,4-dipolar reagents. Conversion of aldehydes into β-hydroxy-esters - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. jelsciences.com [jelsciences.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - Manglik lab @ UCSF [mangliklab.com]

Physical characteristics of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Physical Characteristics of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Introduction

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is a unique organic molecule that, due to its specific combination of functional groups, holds potential as a versatile intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents. The molecule incorporates a phenol ring, a trifluoromethyl group, and an ethoxyvinyl substituent. This guide provides a comprehensive overview of the predicted physical characteristics of this compound and outlines the detailed experimental methodologies required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who may be engaged in the synthesis, characterization, or application of this or structurally related compounds.

The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and can significantly enhance properties such as metabolic stability and lipophilicity.[1] The phenolic hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding, influencing solubility and potential biological interactions. The ethoxyvinyl group is a reactive moiety that can undergo a variety of chemical transformations, making it a valuable synthetic tool.

Given the absence of published data for this specific molecule, this guide will focus on the foundational principles and experimental protocols necessary to characterize a new chemical entity of this nature. We will explore the expected influence of each functional group on the overall physical properties and provide detailed, self-validating experimental workflows.

Predicted Physical and Chemical Properties

The physical properties of a molecule are a direct consequence of its structure. By analyzing the constituent functional groups of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol, we can make educated predictions about its behavior.

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a liquid or a low-melting solid at room temperature. | The presence of the flexible ethoxyvinyl group may disrupt crystal packing, favoring a liquid or low-melting solid state. |

| Melting Point | If solid, expected to have a relatively low to moderate melting point. | The lack of extensive hydrogen bonding networks (compared to di- or tri-phenols) and the presence of the bulky trifluoromethyl group can influence the crystal lattice energy. |

| Boiling Point | Expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. | The phenolic hydroxyl group allows for hydrogen bonding, which increases the energy required for vaporization. The overall molecular weight also contributes to a higher boiling point. |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The large hydrophobic trifluoromethylphenyl group and the ethoxyvinyl moiety will likely dominate the overall solubility profile, making it sparingly soluble in polar protic solvents like water. The phenolic -OH group will contribute some polarity. |

| pKa | The phenolic proton is expected to be acidic, with a pKa likely in the range of 7-9. | The electron-withdrawing trifluoromethyl group will increase the acidity of the phenolic proton compared to phenol itself (pKa ~10). |

Experimental Determination of Physical Characteristics

For any new chemical entity, empirical determination of its physical properties is crucial for its identification, purification, and application. The following section details the standard methodologies for characterizing 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities will lead to a depressed and broadened melting range.[2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[2]

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

-

Purity Assessment: A melting range greater than 2°C suggests the presence of impurities.[3]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant used for identification and purity assessment.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[4]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

-

Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Observation: Heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[4]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a new chemical entity is fundamental for its handling, purification, and formulation.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at various pH values) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The FDA recommends the shake-flask method for equilibrium solubility experiments.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of new molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the ethoxy group protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the region of δ 6.5-8.0 ppm.[6] The chemical shift of the phenolic -OH proton can be variable and its signal may be broad.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. Carbons of the ethoxyvinyl group are expected in the olefinic and aliphatic regions.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.[9][10]

-

C=C Stretch (Aromatic and Vinyl): Aromatic ring stretching will produce bands in the 1450-1600 cm⁻¹ region.[11] The vinyl C=C stretch is also expected in this region.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.[12]

-

C-O Stretch: The C-O stretching of the phenol and the ether linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol.

-

Fragmentation Pattern: Fragmentation of the ethoxyvinyl group is a likely pathway.[14][15] Loss of ethylene or an ethoxy radical are possible fragmentation patterns. The stability of the aromatic ring will likely result in prominent aromatic fragment ions.

Conclusion

While specific experimental data for 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is not currently available in the public domain, a thorough understanding of its constituent functional groups allows for robust predictions of its physical characteristics. This guide provides the necessary theoretical framework and detailed experimental protocols for the comprehensive characterization of this and other novel chemical entities. The application of these standardized methodologies will ensure the generation of reliable and reproducible data, which is paramount for the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Hanan, M. M., & Gross, R. W. (2015). Multidimensional mass spectrometry-based shotgun lipidomics analysis of vinyl ether diglycerides. Journal of the American Society for Mass Spectrometry, 26(7), 1139–1147. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Scribd. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. [Link]

-

Canadian Science Publishing. (1964). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. [Link]

-

Geda, A., & Morris, M. E. (2016). Novel high/low solubility classification methods for new molecular entities. International journal of pharmaceutics, 511(1), 548–555. [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Connect-bts.com. (n.d.). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. [Link]

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(3), 831-835. [Link]

-

St. Olaf College. (n.d.). Experiment 1 - Melting Points. [Link]

-

Katoh, M., Jaeger, D. A., & Djerassi, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 94(9), 3107–3114. [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Academia.edu. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. [Link]

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Kamounah, F. S., et al. (1993). 'H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601. [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Ethoxyethyl) vinyl ether. PubChem. [Link]

-

Studylib.net. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]

-

Novartis OAK. (2022). Discovery solubility measurement and assessment with drug development in mind. [Link]

-

Course Hero. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

-

National Institute of Standards and Technology. (n.d.). Vinyl ether. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)phenol. PubChem. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitro-3-trifluoromethylphenol. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Vinyl ether. NIST Chemistry WebBook. [Link]

-

U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem. [Link]

-

Manfrin, A., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

European Medicines Agency. (1996). Guideline on the chemistry of new active substances. [Link]

-

MDPI. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

-

ResearchGate. (n.d.). Typical EPR spectrum for vinyl ethers 2 and 5a-c. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]

-

Academia.edu. (n.d.). Versatile and regioselective synthesis of polysubstituted and highly oxygenated phenols via Dötz reaction of α-alkoxyvinyl(ethoxy)carbene complexes with alkynes. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. [Link]

-

Yoshimura, A., et al. (2020). Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. The Journal of Organic Chemistry, 85(23), 15468–15478. [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

- Google Patents. (n.d.).

Sources

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fda.gov [fda.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 14. Multidimensional mass spectrometry-based shotgun lipidomics analysis of vinyl ether diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Stability and Storage of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. By dissecting the chemical liabilities of its constituent functional groups—the vinyl ether, the phenol, and the trifluoromethyl group—we elucidate the primary degradation pathways and establish a framework for maintaining the compound's integrity. This document offers field-proven insights and detailed protocols for handling, storage, and stability assessment, designed for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Interest

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is a bespoke chemical entity, valuable for its dual reactivity that allows for diverse synthetic transformations. The electron-rich vinyl ether moiety serves as a versatile precursor for various functional groups, while the trifluoromethyl-substituted phenol provides a scaffold with unique electronic properties. The trifluoromethyl group (CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate particularly relevant in medicinal chemistry.[1][2] However, the very features that make this molecule synthetically attractive also contribute to its inherent instability. Understanding these liabilities is paramount for its effective use in research and development.

Chemical Stability Profile

The stability of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is not dictated by a single factor but is a composite of the vulnerabilities of its functional components. The primary drivers of degradation are susceptibility to acid-catalyzed hydrolysis, oxidation, and photodegradation.

The Vinyl Ether Moiety: Susceptibility to Hydrolysis and Oxidation

The 1-ethoxyvinyl group is the most significant contributor to the compound's instability. Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis, which cleaves the enol ether to yield a ketone and an alcohol. In this case, hydrolysis would lead to the formation of 2-acetyl-4-(trifluoromethyl)phenol and ethanol.

Furthermore, vinyl ethers can undergo photooxidative degradation, especially in the presence of light and oxygen.[3][4][5] This process can generate a cascade of reactive species, leading to the formation of alcohols, aldehydes, and carboxylic acids, thereby compromising the purity of the material.[3][4]

The Phenolic Hydroxyl Group: A Target for Oxidation

Phenolic compounds are notoriously sensitive to oxidation.[6] The hydroxyl group can be oxidized to form phenoxy radicals, which can then dimerize or polymerize, leading to discoloration and the formation of complex impurities. This process is often accelerated by exposure to air (oxygen), light, and trace metal contaminants.

The Trifluoromethyl Group: An Influential Substituent

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the phenol ring.[7] This can increase the acidity of the phenolic proton, potentially influencing its reactivity. While the C-F bonds themselves are very strong and confer metabolic stability, the trifluoromethyl group can activate the aromatic ring to certain reactions.[2] In some cases, trifluoromethyl-substituted phenols have been observed to undergo spontaneous decomposition, particularly at elevated temperatures.[8] There is also evidence that under specific conditions, such as in aqueous basic solutions, defluorination can occur.[7]

Recommended Storage and Handling Conditions

Based on the chemical liabilities outlined above, a multi-faceted approach to storage and handling is essential to preserve the integrity of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol.

Core Storage Recommendations

The following table summarizes the recommended storage conditions to mitigate the primary degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | To minimize thermal decomposition and slow down oxidative and hydrolytic reactions. Some related phenols are stored at or below 20°C.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the phenol and vinyl ether moieties. Storage under an inert atmosphere is a common practice for air-sensitive compounds.[10][11] |

| Light | Amber Vial/Light-Proof Container | To prevent photooxidative degradation of the vinyl ether and photosensitized oxidation of the phenol. Phenols are known to be light-sensitive.[6][9][12] |

| Moisture | Tightly Sealed Container with Desiccant | To prevent acid-catalyzed hydrolysis of the vinyl ether. The compound should be kept in a dry environment.[10][11] |

| pH | Neutral, Anhydrous Environment | To avoid both acid-catalyzed hydrolysis of the vinyl ether and potential base-mediated degradation of the trifluoromethylphenol. |

Handling Protocols

When handling 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol, the following precautions should be taken to minimize exposure to destabilizing factors:

-

Inert Atmosphere: All manipulations, including weighing and transferring, should ideally be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Minimize Exposure: Only remove the required amount of material from the main container and promptly reseal it.

-

Use Clean, Dry Equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry to avoid introducing contaminants or moisture.

-

Personal Protective Equipment (PPE): Due to the phenolic nature of the compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn.[6][12][13]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol under various conditions, the following experimental protocols are recommended.

Forced Degradation Study Workflow

A forced degradation study is essential to identify the likely degradation products and pathways.

Caption: Proposed degradation pathways for the compound.

Conclusion

The stability of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is a critical parameter that dictates its utility in synthetic applications. The primary degradation routes are acid-catalyzed hydrolysis of the vinyl ether and oxidation of both the vinyl ether and the phenol. Strict adherence to the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is essential for preserving the compound's purity and reactivity. The implementation of systematic stability studies will provide the necessary data to ensure the reliable use of this valuable intermediate in research and development.

References

- Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Chemical Science.

- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.

- Selective poly(vinyl ether)

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane.

- Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. RSC Publishing.

- 4-(Trifluoromethoxy)phenol. Synquest Labs.

- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- Phenol product inform

- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

- SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Chemical name: Phenol. DOMO Caproleuna GmbH.

- Phenol. University of Michigan Environment, Health & Safety.

- Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- 2-Substituted 4-(Trifluoromethyl)

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC.

- 2-(4-Trifluoromethylphenyl)phenol Properties. EPA.

- 4-Trifluoromethylphenol CAS#: 402-45-9. ChemicalBook.

- 4-Trifluoromethylphenol 402-45-9 wiki. Guidechem.

- 4-(Trifluoromethyl)phenol | CAS 402-45-9. Santa Cruz Biotechnology.

- 402-45-9 | 4-(Trifluoromethyl)phenol. ChemScene.

- 4-(Trifluoromethyl)phenol. CAS Common Chemistry.

Sources

- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

Commercial availability of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

This technical guide details the sourcing, synthesis, and application of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol , a specialized intermediate used primarily in the development of trifluoromethylated heterocycles for medicinal chemistry.

Executive Summary: Commercial Status

Current Status: Non-Stock / Custom Synthesis Only 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is not currently available as a shelf-stable catalog item from major global distributors (Sigma-Aldrich, Enamine, Combi-Blocks).

Reason for Unavailability: The compound contains a 1-ethoxyvinyl group (an enol ether) ortho to a free phenol. This structural motif is chemically labile:

-

Acid Sensitivity: The enol ether moiety readily hydrolyzes to a ketone (acetyl group) under even mildly acidic conditions or prolonged exposure to atmospheric moisture.

-

Cyclization Risk: The free phenol can attack the enol ether (or its protonated form) to initiate premature cyclization or polymerization.

Strategic Sourcing Recommendation: Researchers requiring this compound must adopt a "Make vs. Buy" strategy :

-

Buy: Purchase the stable precursors (2-Bromo-4-(trifluoromethyl)phenol and the stannane reagent).

-

Make: Synthesize in situ or via a protected intermediate using the protocol defined below.

Part 1: Chemical Identity & Precursor Sourcing

To access the target, you must procure the following stable "Kit of Parts."

| Component | Chemical Name | CAS Number | Function | Commercial Availability |

| Target | 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol | N/A | Target Intermediate | None (Transient) |

| Precursor A | 2-Bromo-4-(trifluoromethyl)phenol | 81107-97-3 | Core Scaffold | High (Sigma, Combi-Blocks) |

| Precursor B | Tributyl(1-ethoxyvinyl)tin | 97674-02-7 | Vinyl Ether Donor | High (Sigma, TCI) |

| Catalyst | Pd(PPh3)4 (Tetrakis) | 14221-01-3 | Stille Catalyst | High |

| Protecting Group | TBDMS-Cl (tert-Butyldimethylsilyl chloride) | 18162-48-6 | Phenol Protection | High |

Part 2: Synthetic Workflow (The "Make" Protocol)

Since the free phenol-vinyl ether is unstable, the recommended route utilizes a Silyl Protection Strategy . This preserves the sensitive vinyl ether during the cross-coupling step and allows for controlled deprotection under non-acidic conditions (Fluoride-mediated), or direct use of the protected form.

Step 1: Protection of the Phenol

-

Reagents: 2-Bromo-4-(trifluoromethyl)phenol, TBDMS-Cl, Imidazole, DMF.

-

Rationale: The free phenol can poison Palladium catalysts or lead to side reactions. TBDMS is chosen because it is removed with Fluoride (TBAF), avoiding the acid required to remove MOM or THP groups (which would destroy the vinyl ether).

Step 2: Stille Cross-Coupling

-

Reagents: TBDMS-protected phenol, Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, Toluene, Reflux.

-

Mechanism: Palladium-catalyzed transfer of the ethoxyvinyl group to the aryl ring.

-

Note: This step generates the masked target.

Step 3: Deprotection (Optional but Risky)

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C.

-

Critical Control: The workup must be strictly neutral/basic. Any acid contact will instantly convert the product to 2-Acetyl-4-(trifluoromethyl)phenol .

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the "divergent" fate of the molecule depending on pH conditions.

Figure 1: Synthetic pathway from commercially available precursor to the target, highlighting the critical stability divergence at the final step.

Part 4: Detailed Experimental Protocol

Safety Warning: Organotin compounds are toxic.[1] Perform all reactions in a fume hood.

Preparation of the TBDMS-Ether

-

Dissolve 2-Bromo-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq) at 0°C.

-

Stir at room temperature for 3 hours. Monitor by TLC (the product will be less polar).

-

Workup: Dilute with Et2O, wash with water (3x) and brine. Dry over Na2SO4 and concentrate.

-

Yield: Typically >90%.

Stille Coupling (Installation of Vinyl Ether)

-

In a dry Schlenk flask, combine the TBDMS-ether (1.0 eq) and Tributyl(1-ethoxyvinyl)tin (1.1 eq) in anhydrous Toluene (degassed).

-

Add Pd(PPh3)4 (5 mol%).

-

Heat to reflux (100–110°C) under Argon for 12–16 hours. The solution will turn black (Pd precipitation).

-

Workup (Critical): Cool to RT. Add aqueous KF (Potassium Fluoride) solution and stir for 30 mins to precipitate tin residues as polymeric solids. Filter through Celite.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to neutralize acidity). Eluent: Hexane/EtOAc.

-

Result: You now have the TBDMS-protected target .

Utilization (The Fork in the Road)

-

Path A (To Ketone): If you need 2-acetyl-4-(trifluoromethyl)phenol , simply treat the coupled product with 1N HCl in THF. The vinyl ether hydrolyzes to the ketone, and the TBDMS group falls off.

-

Path B (To Target/Cyclization): Treat with TBAF (1.0 eq) in THF at 0°C for 15 mins. Quench with saturated NH4Cl (mildly acidic/neutral) or water. Extract immediately. Use the crude material immediately for the next step (e.g., chromone formation).

References

-

Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.[2] Link

-

Ethoxyvinyl as Acetyl Mask: Kosugi, M., et al. (1983). Palladium-catalyzed reaction of tributyl(1-ethoxyvinyl)tin with aryl halides. Bulletin of the Chemical Society of Japan, 56(12), 3855-3856. Link

-

Precursor Availability (Sigma-Aldrich): 2-Bromo-4-(trifluoromethyl)phenol Product Page. Link

-

Organotin Reagent (TCI Chemicals): Tributyl(1-ethoxyvinyl)tin Product Specifications. Link

Sources

An In-depth Technical Guide to the Synthesis and Application of Trifluoromethylated Phenol Derivatives

Abstract

The introduction of the trifluoromethyl (–CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent dramatically influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity, thereby enhancing its biological activity and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing trifluoromethylated phenol derivatives. It delves into the mechanistic underpinnings of direct C-H trifluoromethylation, the synthesis of aryl trifluoromethyl ethers, and the utilization of pre-trifluoromethylated building blocks. Accompanied by detailed experimental protocols, comparative analyses of synthetic methodologies, and a discussion of spectroscopic characterization techniques, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the synthesis and application of these vital compounds.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenolic Scaffolds

The trifluoromethyl group is a key functional group in organic chemistry, particularly in the design of pharmaceuticals and agrochemicals.[1] Its incorporation into organic molecules, especially phenolic structures, can lead to significant improvements in their biological and physical properties.[2][3] The unique characteristics of the -CF3 group stem from the high electronegativity of the fluorine atoms, which imparts a strong electron-withdrawing inductive effect.[1][4] This guide will explore the profound impact of the trifluoromethyl group on the properties of phenols and the synthetic methodologies developed to introduce this crucial moiety.

The Physicochemical Impact of the –CF3 Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's properties:

-

Electronic Effects: The -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine, which influences the reactivity and acidity of the parent molecule.[4][5]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, a critical factor for drug efficacy.[5][6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life for drugs containing this group.[6][7]

-

Modulation of Acidity (pKa): The electron-withdrawing nature of the -CF3 group increases the acidity of the phenolic proton. This can influence a molecule's interaction with biological targets.[4]

Applications in Drug Discovery and Agrochemicals

The desirable properties imparted by the trifluoromethyl group have led to its inclusion in numerous commercially successful products. Several notable pharmaceuticals, such as the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex), contain a trifluoromethyl group.[8][9] In agrochemicals, trifluoromethylated compounds are utilized as herbicides and insecticides.[8]

Synthetic Strategies for Trifluoromethylated Phenols

The synthesis of trifluoromethylated phenols can be broadly categorized into three main approaches: direct C-H trifluoromethylation, formation of aryl trifluoromethyl ethers (Ar-O-CF3), and coupling reactions with pre-trifluoromethylated building blocks.

Direct C-H Trifluoromethylation of Phenols

Directly replacing a C-H bond on the aromatic ring of a phenol with a -CF3 group is a highly efficient and atom-economical strategy.

Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of arenes under mild conditions.[10][11] This method typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the aromatic ring.

}

Transition metal-catalyzed C-H activation offers another route to direct trifluoromethylation. These methods often employ copper or palladium catalysts in conjunction with a trifluoromethylating agent. For instance, phenol derivatives can be trifluoromethylated at the benzylic C–H bond at the para position of the hydroxyl group using a copper/Togni reagent system.[12]

Synthesis of Aryl Trifluoromethyl Ethers (Ar-O-CF3)

The synthesis of aryl trifluoromethyl ethers presents a different synthetic challenge due to the nature of the C-O bond.

Directly forming the O-CF3 bond from a phenol is a desirable but challenging transformation.

-

Electrophilic Trifluoromethylating Reagents: Reagents such as Umemoto's and Togni's reagents can act as electrophilic "CF3+" sources for the trifluoromethylation of phenols.[13] These reactions often require a base to deprotonate the phenol.

-

Silver-Mediated Oxidative Trifluoromethylation: An efficient method for the direct O-trifluoromethylation of unprotected phenols involves a silver-mediated cross-coupling reaction using CF3SiMe3 as the CF3 source and an external oxidant.[14]

-

Two-Step Protocols: A practical two-step procedure involves the conversion of phenols to aryl xanthates, followed by a mild O-trifluoromethylation.[15][16] Another two-step strategy combines O-carboxydifluoromethylation of phenols with a subsequent decarboxylative fluorination.[17][18]

}

Synthesis from Pre-Trifluoromethylated Building Blocks

An alternative to direct trifluoromethylation is the use of starting materials that already contain the -CF3 group.

-

Ullmann Condensation: The Ullmann condensation can be used to form the C-O bond between a trifluoromethylated aryl halide and a phenol.

-

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of the Buchwald-Hartwig amination can be adapted for the synthesis of aryl ethers.

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Disadvantages | Key Reagents |

| Photoredox C-H Trifluoromethylation | Mild reaction conditions, high functional group tolerance.[10][11] | Can have regioselectivity issues. | Photocatalyst (e.g., Ru(bpy)3Cl2), CF3 source (e.g., CF3I).[11] |

| Silver-Mediated O-Trifluoromethylation | Direct, one-step process from unprotected phenols.[14] | Requires stoichiometric silver and an oxidant. | CF3SiMe3, AgNO3, Oxidant.[14] |

| Two-Step O-Trifluoromethylation (via Carboxydifluoromethylation) | Uses readily available and inexpensive reagents.[17][18] | Two-step process, may have lower overall yield. | BrCF2CO2Na, Selectfluor.[17][18] |

| Ullmann Condensation | Good for specific C-O bond formation. | Requires high temperatures and often copper catalysts. | Trifluoromethylated aryl halide, phenol, copper catalyst. |

Experimental Protocols

Protocol 1: Visible Light-Induced Trifluoromethylation of Alkenes

This protocol is adapted from the work of Cho and coworkers on the trifluoromethylation of alkenes.[11]

-

To a solution of the alkene (0.2 mmol) in CH3CN (0.4 mL) are added Ru(phen)3Cl2 (0.002 mmol), DBU (0.4 mmol), and CF3I (0.6 mmol).

-

The reaction mixture is stirred under visible light irradiation at room temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Silver-Catalyzed Decarboxylative Fluorination for Aryl Trifluoromethyl Ether Synthesis

This protocol is based on the work of Hu and coworkers.[17][18]

-

To a solution of the aryloxydifluoroacetic acid (0.2 mmol) in a mixture of PhCF3/H2O (10:1, v/v) is added Selectfluor (0.4 mmol) and AgNO3 (0.02 mmol).

-

The reaction mixture is stirred at 60 °C.

-

The reaction progress is monitored by ¹⁹F NMR.

-

After completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over Na2SO4, and concentrated.

-

The residue is purified by flash chromatography on silica gel.

Spectroscopic Characterization

The unambiguous identification of trifluoromethylated phenol derivatives relies on a combination of spectroscopic techniques.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing -CF3 group. The phenolic -OH proton signal is also affected.[19]

-

¹³C NMR: The carbon atom of the -CF3 group typically appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also diagnostic.[19]

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the -CF3 group. It typically shows a singlet in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The O-H stretching frequency of the phenolic hydroxyl group will also be present.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.

Comparative Spectroscopic Data of Isomers

The position of the -CF3 group on the phenol ring significantly impacts the spectroscopic data, allowing for the differentiation of ortho, meta, and para isomers.[19]

| Isomer | ¹H NMR (Phenolic OH, ppm) | ¹⁹F NMR (ppm) | Key ¹³C NMR Signal (C-CF3, ppm) |

| ortho-Trifluoromethylphenol | ~5.5-6.0 | ~ -62 | ~123 (q) |

| meta-Trifluoromethylphenol | ~6.0-6.5 | ~ -63 | ~131 (q) |

| para-Trifluoromethylphenol | ~6.5-7.0 | ~ -61 | ~127 (q) |

| (Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.) |

}

Case Study: Application in Drug Development

A recent review highlighted 21 new chemical entities containing one or two -CF3 groups that are in late-stage clinical trials or already on the market.[2] Many of these compounds feature a trifluoromethyl group on a benzene or pyridine ring, underscoring the importance of this substituent in modern drug design.[2] The synthesis of these complex molecules often relies on the fundamental trifluoromethylation reactions discussed in this guide.

Conclusion and Future Outlook

The synthesis of trifluoromethylated phenol derivatives is a dynamic and evolving field. While significant progress has been made in developing efficient and selective methods, the demand for more sustainable and cost-effective strategies continues to drive innovation. Future research will likely focus on the development of new catalytic systems, the use of more environmentally benign trifluoromethylating agents, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon as they contribute to this exciting area of chemical synthesis.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 7. advanceseng.com [advanceseng.com]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzylic C–H trifluoromethylation of phenol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 23. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 24. chemrevlett.com [chemrevlett.com]

- 25. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 28. New Electrophilic Trifluoromethylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 30. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chemrxiv.org [chemrxiv.org]

- 32. researchgate.net [researchgate.net]

- 33. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

- 36. tcichemicals.com [tcichemicals.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pubs.acs.org [pubs.acs.org]

- 42. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 43. asahilab.co.jp [asahilab.co.jp]

- 44. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Role of Vinyl Ethers in Organic Chemistry

Abstract

Vinyl ethers, or enol ethers, represent a fascinating and highly versatile class of organic compounds characterized by an alkoxy group attached to a vinyl group. The defining feature of this functionality is the electron-rich nature of the carbon-carbon double bond, a direct consequence of the +R (resonance) effect of the adjacent oxygen atom. This electronic characteristic imparts unique reactivity, making vinyl ethers indispensable reagents and building blocks in a vast array of synthetic transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of vinyl ethers, with a particular focus on their roles in modern organic synthesis, polymer science, and drug development. We will delve into the mechanistic underpinnings of their characteristic reactions, provide field-proven experimental protocols, and highlight their strategic use in the synthesis of complex molecules.

Fundamental Properties and Synthesis

The reactivity of a vinyl ether is dominated by the high electron density of the β-carbon of the vinyl group. This makes the double bond highly susceptible to electrophilic attack and allows it to participate in reactions where electron-rich alkenes are favored.

1.1. Electronic Structure and Reactivity

The oxygen atom's lone pair of electrons delocalizes into the π-system of the double bond, increasing the nucleophilicity of the alkene. This makes vinyl ethers excellent partners in reactions with electrophiles and potent dienophiles in electron-demand Diels-Alder reactions.[1][2]

1.2. Synthetic Methodologies

While structurally simple, a single, universally applicable method for synthesizing all types of vinyl ethers does not exist.[1][2][3][4] However, several robust and complementary strategies have been developed.

-

Transetherification: This is one of the most common and efficient methods, involving the exchange of the alkoxy group of a vinyl ether with another alcohol. The reaction is typically catalyzed by palladium or iridium complexes and can be driven to completion by using a large excess of the starting vinyl ether (e.g., ethyl vinyl ether).[5]

-

Addition of Alcohols to Alkynes: A classical method, often referred to as the Reppe synthesis, involves the base-catalyzed addition of an alcohol to acetylene.[6] Modern variations use transition metal catalysts to achieve this transformation under milder conditions.[1]

-

Wittig-type Olefination: Carbonyl compounds can be converted to vinyl ethers using phosphorus ylides, such as (alkoxymethylene)triphenylphosphoranes. This method offers good control over the geometry of the resulting double bond.

-

Elimination Reactions: Dehydrohalogenation of halo-ethers or elimination from acetals can also be employed to generate the vinyl ether functionality.[2]

| Catalyst System | Typical Alcohol Substrate | Temperature (°C) | Yield (%) | Reference |

| Palladium (II) Acetate / 1,10-Phenanthroline | Primary & Secondary Alcohols | Room Temp | 40 - 75 | [5] |

| Iridium Complexes | Primary & Secondary Alcohols | 100 | Good to Excellent | [7] |

| Mercuric Salts (e.g., Hg(OAc)₂) | Primary, Secondary, Tertiary | < 10 | Variable | [8] |

Experimental Protocol: Palladium-Catalyzed Transetherification

This protocol describes the synthesis of 2-(vinyloxymethyl)furan from 2-(hydroxymethyl)furan and ethyl vinyl ether, as adapted from Fayad et al.[5]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (DCM), anhydrous

-

2-(hydroxymethyl)furan

-

Ethyl vinyl ether (EVE)

Procedure:

-

Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve palladium(II) acetate (91.0 mg, 0.40 mmol) in 2 mL of DCM. In a separate flask, dissolve 1,10-phenanthroline (110.2 mg, 0.60 mmol) in 2 mL of DCM.

-

Add the 1,10-phenanthroline solution dropwise to the palladium acetate solution. Stir the resulting mixture at room temperature for 30 minutes to generate the active catalyst in situ.

-

Reaction Mixture: In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (2.0 g, 20.4 mmol) and ethyl vinyl ether (17.3 g, 240 mmol) in 5 mL of DCM.

-

Add the substrate solution to the catalyst solution.

-

Stir the final reaction mixture at room temperature for 24 hours.

-

Workup and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired vinyl ether.

The Vinyl Ether as a Protecting Group

The acid lability of vinyl ethers makes them excellent protecting groups for alcohols and phenols.[9] The reaction of an alcohol with a simple vinyl ether, such as ethyl vinyl ether or 2,3-dihydrofuran, under acidic catalysis (e.g., PPTS, TsOH) forms an acetal. This acetal is stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and reducing agents.

Mechanism of Protection and Deprotection: The protection proceeds via protonation of the vinyl ether to form a resonance-stabilized carbocation, which is then trapped by the alcohol. The deprotection is simply the reverse process: acid-catalyzed hydrolysis of the acetal back to the alcohol and a ketone or aldehyde.[10][11][12]

Caption: General schematic of a [4+2] Diels-Alder cycloaddition involving a vinyl ether.

3.2. [2+2] Cycloaddition

Photochemical or thermally-induced [2+2] cycloadditions between vinyl ethers and various partners (e.g., ketones in the Paternò-Büchi reaction, or activated acetylenes) can generate four-membered rings like oxetanes or cyclobutenes. [13]These reactions provide access to strained ring systems that can be challenging to synthesize via other methods. For instance, 1-trifluoroacetyl-2-chloroacetylene reacts selectively with alkyl vinyl ethers to yield [2+2]-cycloadducts in high yields. [13]

3.3. [8+2] Cycloaddition

In more specialized cases, vinyl ethers can act as the 2π-electron component in higher-order cycloadditions. For example, they react with tropones or heptafulvenes in [8+2] cycloadditions to construct bicyclo[5.3.0]azulene ring systems, which are of interest for their unique electronic and photophysical properties. [19]

Polymerization of Vinyl Ethers

Vinyl ethers are key monomers in polymer chemistry, primarily undergoing cationic polymerization. The electron-donating nature of the ether oxygen stabilizes the propagating carbocation, facilitating the polymerization process. [6]

4.1. Living Cationic Polymerization

Significant advances have been made in the living cationic polymerization of vinyl ethers, which allows for precise control over polymer molecular weight, architecture, and low polydispersity (Mw/Mn < 1.2). [14][15]This control is typically achieved by using a carefully designed initiating system (e.g., a protonic acid adduct like IBVE-HCl) in conjunction with a Lewis acid (e.g., SnCl₄, Et₁.₅AlCl₁.₅) at low temperatures. [15][16]The Lewis acid reversibly activates the dormant C-X bond at the polymer chain end, allowing for controlled monomer insertion.

Caption: Equilibrium between active and dormant species in living cationic polymerization.

Recent developments have focused on metal-free organocatalysts and photoinitiated systems to achieve controlled polymerization under milder, more sustainable conditions. [17][18][19]

4.2. Stereoselective Polymerization

The stereochemistry (tacticity) of poly(vinyl ether)s dramatically influences their physical properties. Asymmetric ion-pairing catalysis and other advanced organocatalytic systems have been developed to produce highly isotactic poly(vinyl ether)s, where the side chains all lie on the same side of the polymer backbone. [20][21]This stereocontrol opens the door to creating materials with novel emergent properties. [20]

4.3. Radical Polymerization

While less common due to the high reactivity of the intermediate radical, radical polymerization of vinyl ethers is possible, particularly in copolymerization with electron-acceptor monomers like maleic anhydride or through specialized activation methods. [27][28]For example, complexation with Li⁺ has been shown to activate vinyl ethers towards thermally initiated radical homopolymerization. [29]

Applications in Drug Development and Medicinal Chemistry

The unique reactivity and structural features of vinyl ethers make them valuable in the pharmaceutical sciences.

-

Scaffold Synthesis: Cycloaddition reactions involving vinyl ethers are a powerful tool for rapidly constructing core scaffolds of biologically active molecules. The ability to form complex polycyclic systems in a single, often stereocontrolled, step is highly advantageous in natural product total synthesis and diversity-oriented synthesis. [22]* Prodrugs and Linkers: The acid-sensitive acetal linkage formed from vinyl ethers is exploited in drug delivery. A drug can be attached to a carrier molecule via a vinyl ether-derived linker. This linkage is stable at physiological pH (7.4) but cleaves in the acidic microenvironment of tumors or endosomes, releasing the active pharmaceutical ingredient (API) in a targeted manner.

-

Bioorthogonal Chemistry: The hetero-Diels-Alder reaction of vinyl ethers with specific probes, such as o-quinolinone quinone methides, has been developed for the selective fluorescent labeling of plasmalogens—a class of vinyl ether-containing lipids—in biological samples. [23]This enables the study of their roles in various diseases.

Conclusion

Vinyl ethers are far more than simple enol derivatives; they are a cornerstone of modern organic synthesis. Their unique electronic properties enable a diverse range of powerful transformations, from protecting group chemistry and stereocontrolled polymerizations to complex cycloadditions for the synthesis of natural products and pharmaceuticals. The ongoing development of novel catalytic systems for their synthesis and polymerization continues to expand their utility, ensuring that vinyl ethers will remain a critical tool for researchers, scientists, and drug development professionals seeking to build molecular complexity with efficiency and precision.

References

-

Aoshima, S., & Kanaoka, S. (2009). A story of vinyl ether polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 47(24), 6839-6851. Available at: [Link]

-

Liao, L., et al. (2021). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society. Available at: [Link]

-

Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. Available at: [Link]

-

Sugihara, Y., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI. Available at: [Link]

-

Wang, Y., et al. (2020). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry. Available at: [Link]

-

Liao, L., et al. (2023). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry. Available at: [Link]

-

Yin, L., et al. (2023). Rh-catalyzed ring-opening coupling of cyclic vinyl ethers with organometallic reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fors, B. P., & Lalwani, S. (2018). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. PMC - NIH. Available at: [Link]

-

Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. Available at: [Link]

-

Gieselman, M. D., et al. (1992). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. Available at: [Link]

-

Mondal, S., & Theato, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

-

Sankar, M. G., & Funk, R. L. (2008). Radical Cyclization of Vinylic Ethers: Expedient Synthesis of (+)-Monocerin. Organic Letters. Available at: [Link]

-

Liao, L., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. Available at: [Link]

-

La, Y., et al. (2017). Living Cationic Polymerization of Vinyl Ethers through a Photoinduced Radical Oxidation/Addition/Deactivation Sequence. PubMed. Available at: [Link]

-

Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules. Available at: [Link]

-

Hojo, M., et al. (1991). Hetero-Diels-Alder Reaction of β,β-Bis(trifluoroacetyl)vinyl Ethers with Electron-Rich Alkenes. Thieme E-Books & E-Journals. Available at: [Link]

-

Merlic, C. A., et al. (n.d.). Methods for Vinyl Ether Synthesis. Who we serve. Available at: [Link]

-

Wang, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry. Available at: [Link]

-

Esteruelas, M. A., et al. (2008). Generation of Metallacyclic Structures from the Reactions of Vinyl Ethers with a TpMe2IrIII Compound. Organometallics. Available at: [Link]

-

Nair, V., et al. (2002). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. PMC. Available at: [Link]

-

Winternheimer, D. J. (2010). Vinyl ether synthesis. ProQuest. Available at: [Link]

-

Theato, P., et al. (n.d.). Scheme 2. Synthesis of functional vinyl ether monomers M1-M4 bearing... ResearchGate. Available at: [Link]

-

Fiveable. (2025). Vinyl Ethers Definition. Organic Chemistry Key Term. Available at: [Link]

-

Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Publishing. Available at: [Link]

-

Li, Y., et al. (2021). Radical Homopolymerization of Vinyl Ethers Activated by Li+-π Complexation in the Presence of CH3OLi and LiI. Polymer Chemistry. Available at: [Link]

-

Nenajdenko, V. G., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of alkyne-functionalized vinyl ethers (X=Br or Cl). ResearchGate. Available at: [Link]

-

Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ResearchGate. (2025). Methods for Vinyl Ether Synthesis. Request PDF. Available at: [Link]

-

Bevington, J. C., & Hinchliffe, N. W. E. (n.d.). Effects of vinyl ethers upon radical polymerizations. ResearchGate. Available at: [Link]

-

Caze, C., et al. (2010). Reactivity of Vinyl Ethers and Vinyl Ribosides in UV-Initiated Free Radical Copolymerization with Acceptor Monomers. Biomacromolecules. Available at: [Link]

-